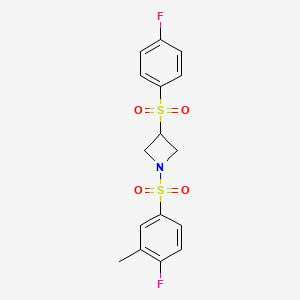

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Description

The compound 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a substituted azetidine derivative featuring two distinct sulfonyl groups: one at the 4-fluoro-3-methylphenyl position and another at the 4-fluorophenyl position. Its synthesis likely involves sulfonylation of the azetidine core, analogous to methods described for related compounds .

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO4S2/c1-11-8-14(6-7-16(11)18)25(22,23)19-9-15(10-19)24(20,21)13-4-2-12(17)3-5-13/h2-8,15H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRAEKLMRWTUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a novel azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features two sulfonyl groups attached to an azetidine ring, which contributes to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 358.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Synthesis and Characterization

The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves the reaction of appropriate sulfonyl chlorides with azetidine under controlled conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Case Study: Synthesis Methodology

A recent study reported a method for synthesizing azetidine sulfonyl derivatives through a one-pot reaction involving sulfonyl fluorides. The resulting compounds exhibited high yields and purity, demonstrating the efficiency of this synthetic route .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of azetidine derivatives have shown promising results. The compound demonstrated significant antibacterial activity against various strains, including Escherichia coli and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

These results indicate that the compound may serve as a potential lead in developing new antibiotics .

Anti-inflammatory Activity

The compound's ability to inhibit p38 mitogen-activated protein kinase (MAPK) has been explored, suggesting it may possess anti-inflammatory properties. In vitro studies revealed that it effectively reduced cytokine production in activated macrophages, which is crucial for inflammatory responses .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound exhibits selective cytotoxicity at micromolar concentrations. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Table 3: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Azetidines and Related Heterocycles

Compound A : (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one (Ezetimibe)

- Structure: Features a 4-fluorophenyl group, a hydroxypropyl chain, and a hydroxyphenyl substituent on the azetidinone ring.

- Function : Clinically used as a cholesterol absorption inhibitor.

- Key Differences : Unlike the target compound, Ezetimibe lacks sulfonyl groups and instead has a ketone (azetidin-2-one) and hydroxyl groups, which confer distinct hydrogen-bonding interactions .

Compound B : 1-((1R,5S)-8-((4-Fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

- Structure : Combines a bicyclic azabicyclo[3.2.1]octane core with a 4-fluoro-3-methylphenylsulfonyl group.

- Both compounds share sulfonyl motifs but differ in ring size and substitution patterns .

Sulfonyl-Containing Piperidine and Piperazine Derivatives

Compound C : 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carboxylic acid

- Structure : Piperidine ring with a sulfonyl group at the 4-fluorophenyl position and a carboxylic acid at C3.

- Comparison : The six-membered piperidine ring offers greater conformational flexibility compared to azetidine. The carboxylic acid group introduces polarity, which may influence solubility and membrane permeability—a feature absent in the target compound .

Compound D : N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d)

- Structure : Piperazine-based compound with dual sulfonamide groups.

- Comparison : While both the target compound and Compound D feature sulfonyl/sulfonamide moieties, the latter’s piperazine core and benzhydryl group may enhance CNS penetration. The azetidine scaffold in the target compound likely reduces steric bulk, favoring selective interactions .

Triazole and Propionic Acid Derivatives with Sulfonyl Groups

Compound E : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure : Triazole core with a phenylsulfonyl group and fluorophenyl substituents.

- Comparison: The triazole ring’s planar geometry contrasts with azetidine’s puckered structure. The ethanone group in Compound E may confer electrophilic reactivity, whereas the target compound’s sulfonyl groups prioritize stability .

Compound F : 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid

- Structure : Propionic acid derivative with a 4-fluorophenylsulfonyl group.

- Function : Intermediate in the synthesis of bicalutamide (anti-androgen).

- Comparison : The carboxylic acid and hydroxyl groups in Compound F enable salt formation and hydrogen bonding, contrasting with the azetidine core’s nitrogen lone pairs in the target compound .

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis may parallel methods for sulfonylated heterocycles (e.g., sulfonylation of azetidine using 4-fluoro-3-methylphenylsulfonyl chloride) .

- Structure-Activity Relationships (SAR) : Dual sulfonyl groups likely enhance metabolic stability compared to single-sulfonyl analogs like Compound C. However, the azetidine ring’s smaller size may limit steric compatibility with certain targets relative to piperidine/piperazine derivatives .

- Pharmacological Potential: While Ezetimibe (Compound A) demonstrates clinical utility, the target compound’s lack of polar groups (e.g., hydroxyl or carboxylic acid) may shift its therapeutic applicability toward targets requiring hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.